molecular formula C21H14N6O2 B11184914 N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide

Cat. No.: B11184914
M. Wt: 382.4 g/mol
InChI Key: RXVHCPPWWGRDPH-UHFFFAOYSA-N
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Description

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyrazolo, pyrido, and pyrimidine rings, making it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate diketone under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst.

    Oxidation to form the oxo group:

    Attachment of the isonicotinamide moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine intermediate with isonicotinic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrimidine core.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or pyrimidine core.

Scientific Research Applications

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide has a wide range of scientific research applications:

    Chemistry: The compound serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: It is used in the study of enzyme inhibition, particularly targeting kinases and other regulatory proteins.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: It is utilized in the development of new materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide involves its interaction with specific molecular targets, such as kinases or other regulatory proteins. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole rings, also used as a kinase inhibitor.

    1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar pyrazolo-pyridine core, known for their diverse biological activities.

Uniqueness

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide is unique due to its specific combination of pyrazolo, pyrido, and pyrimidine rings, along with the presence of the isonicotinamide moiety. This unique structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C21H14N6O2

Molecular Weight

382.4 g/mol

IUPAC Name

N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide

InChI

InChI=1S/C21H14N6O2/c28-20(15-6-9-22-10-7-15)25-26-11-8-18-17(21(26)29)12-23-19-16(13-24-27(18)19)14-4-2-1-3-5-14/h1-13H,(H,25,28)

InChI Key

RXVHCPPWWGRDPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN(C4=O)NC(=O)C5=CC=NC=C5

Origin of Product

United States

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